

In-Depth Technical Guide to the Physical Properties of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrophenylsulfur Pentafluoride

Cat. No.: B1305690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Nitrophenylsulfur Pentafluoride** (CAS No. 2613-26-5), a compound of increasing interest in medicinal chemistry and materials science. The unique electron-withdrawing nature and high lipophilicity of the pentafluorosulfanyl (SF_5) group impart distinct characteristics to the parent molecule, influencing its behavior in various chemical and biological systems. This document summarizes key quantitative physical data, details the experimental protocols for their determination, and provides a visual workflow for property analysis.

Core Physical Properties

The physical characteristics of **3-Nitrophenylsulfur Pentafluoride** are crucial for its handling, reaction setup, and incorporation into novel molecular scaffolds. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

Property	Value	Source
Molecular Formula	C ₆ H ₄ F ₅ NO ₂ S	--INVALID-LINK--
Molecular Weight	249.16 g/mol	--INVALID-LINK--
Appearance	Colorless to tan liquid	--INVALID-LINK--
Melting Point	0 °C	--INVALID-LINK--
Boiling Point	106 °C at 2 mmHg	--INVALID-LINK--
Flash Point	>110 °C (>230 °F)	--INVALID-LINK--

Optical and Other Properties

Property	Value	Conditions	Source
Density	1.665 g/mL	at 25 °C	--INVALID-LINK--
Refractive Index (n _D)	1.475	at 20 °C	--INVALID-LINK--
Water Solubility	Difficult to mix in water	Standard conditions	--INVALID-LINK--

Experimental Protocols

The following sections detail the likely experimental methodologies for determining the physical properties of **3-Nitrophenylsulfur Pentafluoride**, based on standard laboratory practices for organic compounds. The primary literature source for the synthesis and characterization of this compound is W. A. Sheppard's 1962 paper in the *Journal of the American Chemical Society*.^[1] While the paper confirms the synthesis, specific details of the physical property measurements are not exhaustively described. Therefore, the following protocols represent established, general procedures.

Melting Point Determination

The melting point of **3-Nitrophenylsulfur Pentafluoride**, reported as 0 °C, would be determined using a standard melting point apparatus.

Apparatus:

- Capillary melting point apparatus (e.g., Mel-Temp or similar)
- Sealed capillary tubes
- Low-temperature thermometer or calibrated digital thermometer

Procedure:

- A small amount of liquid **3-Nitrophenylsulfur Pentafluoride** is introduced into a capillary tube, which is then sealed.
- The capillary tube is placed in a cooling bath (e.g., an ice-salt mixture) to solidify the sample.
- The solidified sample in the capillary tube is then placed in the heating block of the melting point apparatus, which has been pre-cooled.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance like this, the range is expected to be narrow.

Boiling Point Determination under Reduced Pressure

Given that the boiling point is reported at a reduced pressure (106 °C at 2 mmHg), a vacuum distillation setup is employed.

Apparatus:

- Short-path distillation apparatus or a small-scale distillation setup
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer and adapter

- Vacuum pump
- Manometer
- Heating mantle with a stirrer

Procedure:

- A sample of **3-Nitrophenylsulfur Pentafluoride** is placed in the round-bottom flask along with a magnetic stir bar or boiling chips.
- The distillation apparatus is assembled, ensuring all joints are properly sealed.
- The system is connected to a vacuum pump, and the pressure is reduced to the desired level (2 mmHg), as monitored by a manometer.
- The sample is heated gently with continuous stirring.
- The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Measurement

The density of liquid **3-Nitrophenylsulfur Pentafluoride** can be determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance (accurate to at least 0.1 mg)
- Constant temperature bath

Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately determined.

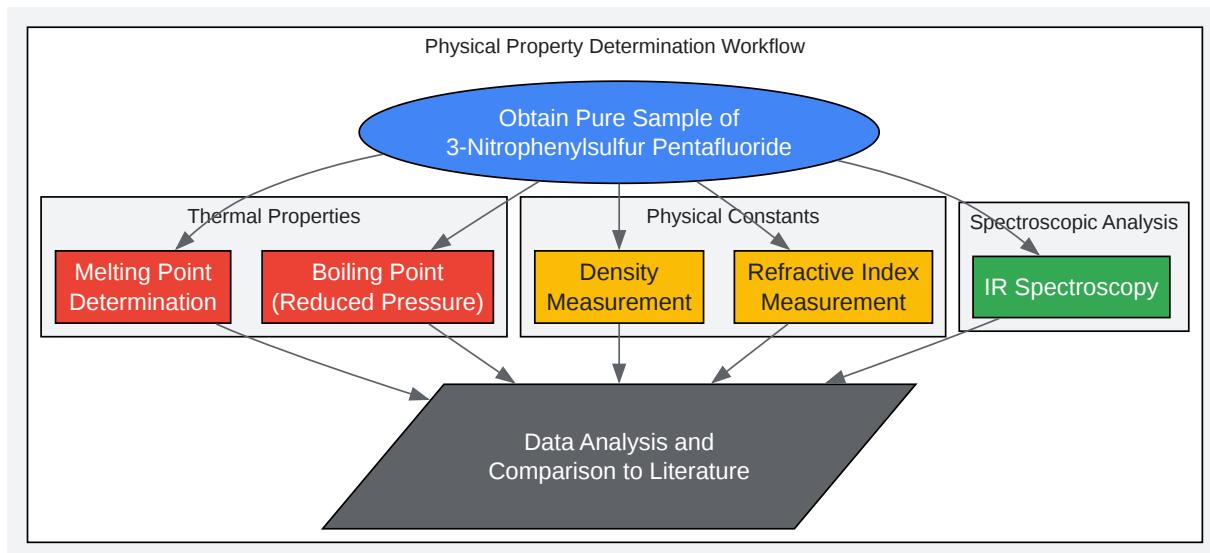
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature bath set to 25 °C until thermal equilibrium is reached.
- The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper or pipette
- Lint-free tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning


Procedure:

- The refractometer prisms are cleaned with a suitable solvent and allowed to dry completely.
- The constant temperature circulator is set to 20 °C and allowed to equilibrate with the refractometer prisms.
- A few drops of **3-Nitrophenylsulfur Pentafluoride** are placed on the surface of the lower prism using a dropper.
- The prisms are closed, and the light source is positioned to illuminate the sample.

- While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
- The compensator knob is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear demarcation.
- The fine adjustment knob is used to center the borderline exactly on the crosshairs of the eyepiece.
- The refractive index value is read from the instrument's scale.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound like **3-Nitrophenylsulfur Pentafluoride**.

[Click to download full resolution via product page](#)

Caption: General workflow for determining the physical properties of **3-Nitrophenylsulfur Pentafluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 3-Nitrophenylsulfur Pentafluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305690#physical-properties-of-3-nitrophenylsulfur-pentafluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com